Coelenterazina

Descripción general

Descripción

La Coelenterazina es una luciferina, una molécula que emite luz después de reaccionar con oxígeno. Se encuentra en muchos organismos acuáticos de ocho filos, incluidos radiolarios, ctenóforos, cnidarios, calamares, camarones, copépodos, quetognatos, peces y equinodermos . La this compound es el sustrato para muchas luciferasas, como la luciferasa de Renilla reniformis, la luciferasa de Gaussia y las fotoproteínas como la aequorina y la obelina . Estas proteínas catalizan la oxidación de la this compound, lo que da como resultado la bioluminiscencia .

Aplicaciones Científicas De Investigación

La Coelenterazina tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria . En química, se utiliza como sustrato en ensayos de bioluminiscencia para estudiar la cinética enzimática y los mecanismos de reacción . En biología, la this compound se emplea en técnicas de imagen para visualizar procesos celulares y rastrear la expresión de genes específicos . En medicina, se utiliza en ensayos diagnósticos para detectar biomarcadores y monitorear la progresión de la enfermedad . Las aplicaciones industriales incluyen su uso en procesos de monitoreo ambiental y control de calidad .

Mecanismo De Acción

El mecanismo de acción de la Coelenterazina implica su oxidación por luciferasas, lo que da como resultado la formación de un intermedio en estado excitado que emite luz al regresar al estado fundamental . Los objetivos moleculares de la this compound incluyen varias luciferasas y fotoproteínas, que catalizan su oxidación y producen bioluminiscencia . Las vías involucradas en este proceso incluyen la unión de oxígeno al núcleo de imidazopirazinona de la this compound, seguido de la formación de un intermedio de dioxetano que se descompone para producir luz .

Análisis Bioquímico

Biochemical Properties

Coelenterazine is involved in bioluminescent reactions where it reacts with oxygen to yield a four-membered energy-rich 1,2-dioxetane compound intermediate . This reaction is catalyzed by luciferases . In bioluminescence, coelenterazine is the substrate for the photoprotein aequorin and produces blue light in the presence of Ca2+ . The excited state molecule in the bioluminescent reaction is a phenolate anion .

Cellular Effects

Coelenterazine can take part in chemical reactions outside of biological systems through chemiluminescence . This property has allowed chemists to learn more about the luminescent properties of coelenterazine . In imaging studies with living cells, outer membrane bound Gaussia luciferase was clearly imaged with CoelPhos, a coelenterazine derivative .

Molecular Mechanism

In bioluminescent and chemiluminescent reactions, coelenterazine reacts with O2 to yield a four-membered energy-rich 1,2-dioxetane compound intermediate . Subsequent loss of CO2 by the dioxetane in the excited state, followed by emission of a photon . The conditions for eliciting each reaction are different .

Temporal Effects in Laboratory Settings

Coelenterazine-dependent systems have been used as reporters to monitor dynamic changes in gene expression and transcription . The monitoring of single exocytotic events in living cells has mostly employed methods such as total internal reflection fluorescence (TIRF), and two-photon laser scanning microscopy .

Metabolic Pathways

Biosynthesis of coelenterazine starts from two molecules of tyrosine and one molecule of phenylalanine . Some researchers believe this comes in the form of a cyclized “Phe-Tyr-Tyr” (FYY) peptide .

Transport and Distribution

Coelenterazine is widely found in marine organisms including radiolarians, ctenophores, cnidarians, squid, shrimp, copepods, chaetognaths, fish, and echinoderms . It has also been isolated from organisms that are not luminescent, such as the Atlantic herring and several shrimp species .

Subcellular Localization

It is known that coelenterazine is the substrate for the photoprotein aequorin and produces blue light in the presence of Ca2+ . This suggests that it may be localized in areas of the cell where calcium ions are present.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La Coelenterazina se puede sintetizar mediante diversos métodos. Un enfoque implica la condensación de 2-ciano-6-hidroxi-benzotiazol con 4-hidroxibenzaldehído, seguida de la ciclización con hidracina . Otro método incluye la reacción de 2-ciano-6-hidroxi-benzotiazol con 4-hidroxibencilamina, seguida de la ciclización con hidracina . Estos métodos generalmente requieren condiciones de reacción suaves y se pueden llevar a cabo a temperatura ambiente bajo una atmósfera inerte .

Métodos de Producción Industrial: La producción industrial de this compound implica la optimización de las rutas sintéticas para lograr altos rendimientos y pureza. Esto a menudo incluye el uso de equipos de síntesis automatizados y medidas estrictas de control de calidad para garantizar la coherencia y la reproducibilidad . El proceso industrial también puede implicar el uso de técnicas avanzadas de purificación, como la cromatografía, para aislar y purificar el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: La Coelenterazina experimenta varios tipos de reacciones químicas, incluida la oxidación, la reducción y la sustitución . La reacción más notable es su oxidación por luciferasas, lo que da como resultado la bioluminiscencia .

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones de this compound incluyen oxígeno, bases como el hidróxido de sodio y solventes como el dimetilsulfóxido y la dimetilformamida . La reacción de oxidación generalmente ocurre en condiciones suaves, a menudo a temperatura ambiente .

Productos Principales: El producto principal formado a partir de la oxidación de this compound es la Coelenteramida, que se produce junto con dióxido de carbono y luz . La Coelenteramida puede existir en diferentes formas, dependiendo de la luciferasa específica y las condiciones de reacción .

Comparación Con Compuestos Similares

La Coelenterazina es única entre las luciferinas debido a su amplia presencia en organismos marinos y su capacidad para producir bioluminiscencia sin necesidad de cofactores adicionales . Los compuestos similares incluyen la luciferina de luciérnaga, la luciferina bacteriana y la luciferina de dinoflagelados . La luciferina de luciérnaga requiere trifosfato de adenosina e iones de magnesio para su reacción bioluminiscente, mientras que la luciferina bacteriana implica una reacción compleja con flavín mononucleótido y oxígeno . La luciferina de dinoflagelados, por otro lado, es estructuralmente diferente e involucra un mecanismo de oxidación único . La simplicidad y versatilidad de la this compound la convierten en una herramienta valiosa en diversas aplicaciones científicas .

Propiedades

IUPAC Name |

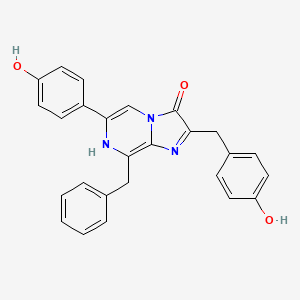

8-benzyl-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O3/c30-20-10-6-18(7-11-20)15-23-26(32)29-16-24(19-8-12-21(31)13-9-19)27-22(25(29)28-23)14-17-4-2-1-3-5-17/h1-13,16,30-32H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCOEGVEEQDKGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)O)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204342 | |

| Record name | Coelenterazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55779-48-1 | |

| Record name | Coelenterazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055779481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coelenterazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coelenterazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COELENTERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O1CB88RRD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

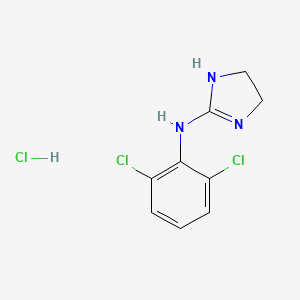

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

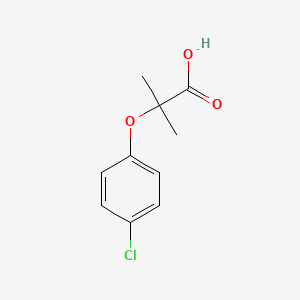

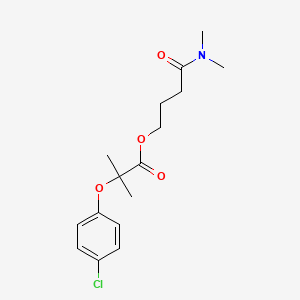

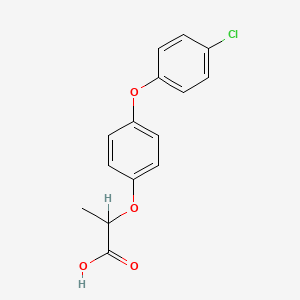

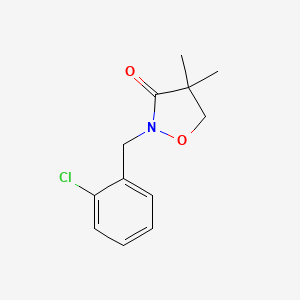

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B1669226.png)